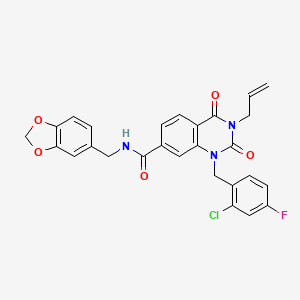![molecular formula C20H15ClN4O2S B11424341 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11424341.png)
6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Thioether Formation:
Final Coupling: The final step involves coupling the intermediate with p-tolyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, compounds with a pyrazolo[3,4-d]pyrimidine core have shown promise as enzyme inhibitors, particularly in the inhibition of kinases. This makes them potential candidates for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent. Its ability to interact with various biological targets makes it a versatile candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(methylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and p-tolyl groups, along with the thioether linkage, differentiates it from other similar compounds and can lead to unique interactions with biological targets.
Properties
Molecular Formula |
C20H15ClN4O2S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-2-8-15(9-3-12)25-18-16(10-22-25)19(27)24-20(23-18)28-11-17(26)13-4-6-14(21)7-5-13/h2-10H,11H2,1H3,(H,23,24,27) |
InChI Key |
UCWIPACPNLORSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424270.png)
![3,4-Difluoro-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11424274.png)

![9-(2-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11424283.png)
![2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11424286.png)
![1,3-dimethyl-5-((3-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11424289.png)
![2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11424292.png)

![dimethyl 1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424309.png)
![ethyl 4-[4-(2-methoxyphenyl)-6-oxo-3-(thiophen-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B11424311.png)

![(2E)-2-[4-(propan-2-yl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11424327.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11424334.png)
![methyl (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11424345.png)
